molecular formula C12H12ClN3O2 B3071923 Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1015765-44-2

Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B3071923
CAS RN: 1015765-44-2
M. Wt: 265.69 g/mol
InChI Key: PXXQAAQZSSKZCT-UHFFFAOYSA-N
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Description

“Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate” is a chemical compound with the linear formula C12H12ClN3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate” consists of 12 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 265.701 .

Scientific Research Applications

Chemical Research

This compound is used in chemical research, particularly in the synthesis of other complex molecules . It’s involved in the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This process yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .

Catalyst Research

The compound has been used in the development of a novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives . This process uses alumina–silica-supported MnO2 as a recyclable catalyst in water .

Pharmaceutical Research

Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumor compounds .

Antileishmanial Research

The compound has shown potent antileishmanial activities . Leishmaniasis is a disease caused by parasites of the Leishmania type. It is spread by the bite of certain types of sandflies .

Antimalarial Research

The compound has also demonstrated potent antimalarial activities . Malaria is a mosquito-borne infectious disease that affects humans and other animals .

Hypertensive Research

These compounds are reported to have appreciable anti-hypertensive activity in vivo . They also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase, and CB1 receptor antagonists .

Safety and Hazards

Sigma-Aldrich provides “Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate” as-is and makes no representation or warranty with respect to this product . It is recommended for use as laboratory chemicals and is advised against food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

ethyl 5-amino-1-(4-chlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXQAAQZSSKZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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